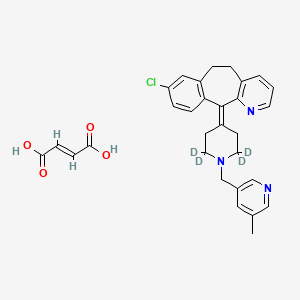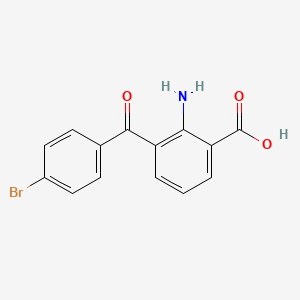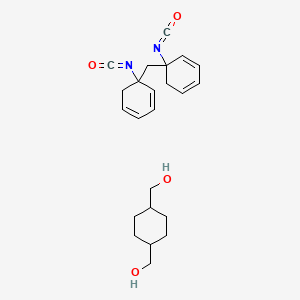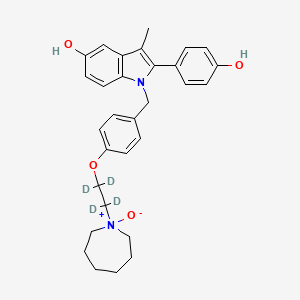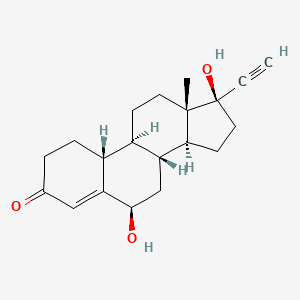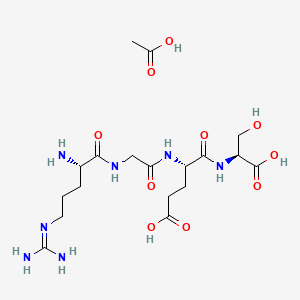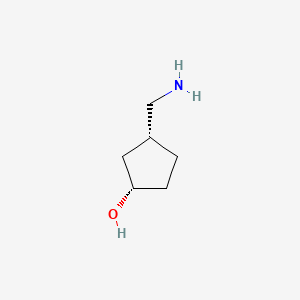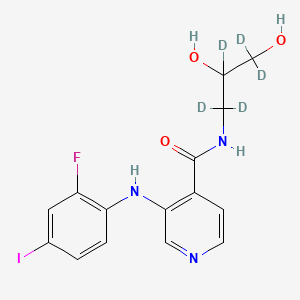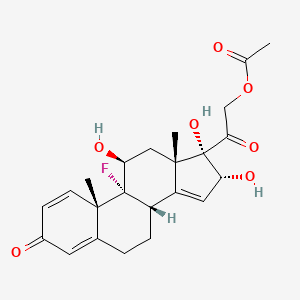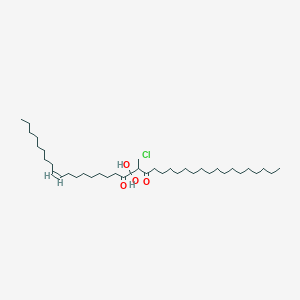
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac 1-Oleoyl-2-stearoyl-3-chloropropanediol, commonly known as OPC, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a chiral molecule that belongs to the class of chloropropanediols and is composed of a mixture of two isomers, R- and S- OPC. The compound is widely used in scientific research applications due to its unique properties, which make it an important tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
1. Thermal and Structural Properties of Binary Mixtures :The study by Zhang et al. (2009) investigated the thermal and X-ray diffraction properties of binary mixtures involving symmetric and asymmetric stearic-oleic mixed-acid triacylglycerols, including 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS). This research highlighted the molecular compound formation and immiscibility in these mixtures, offering insights into the interactions and phase behavior of such compounds (Zhang et al., 2009).
2. Enantiomeric Separation of Asymmetric Triacylglycerol :Nagai et al. (2011) developed a method using recycle HPLC with a chiral column for the enantiomeric separation of asymmetric triacylglycerols, including 1,2-dipalmitoyl-3-oleoyl-rac-glycerol. This method can be used in combination with mass spectrometry to determine ratios of specific triacylglycerols in palm oil, demonstrating its application in detailed lipid analysis (Nagai et al., 2011).
3. Stereospecific Analysis of Fatty Acid Esters of Chloropropanediol :Myher et al. (1986) conducted a stereospecific analysis of the fatty acid esters of chloropropanediol, including synthetic rac-1-chloro-2,3-dioleoyl-propanediol. This research is crucial for understanding the stereochemical configuration of these esters, which has implications in food chemistry and lipid biochemistry (Myher et al., 1986).
4. Measurement of 3-Chloropropane-1,2-diol Esters in Oils and Fats :Hongru et al. (2014) developed an HPLC method for measuring 3-chloropropane-1,2-diol fatty acid esters, including 1,2-dioleoyl-3-chloropropanediol, in oil samples. This research provides a method for detecting and quantifying specific lipid components in food products (Hongru et al., 2014).
5. Synthesis of Plasmalogens :Slotboom et al. (1967) described the chemical synthesis of various glycerol-based compounds, including rac-trans-1-(n-hexadec-1′-enyloxy)-2-oleoylglycerol. This research contributes to our understanding of synthetic pathways for lipid molecules, which are relevant in biochemistry and pharmaceutical sciences (Slotboom et al., 1967).
Wirkmechanismus
Target of Action
It is known that this compound is a lipid that is a combination of oleic acid chain at sn-1 and stearic acid at sn-2 bound to 3-chloropropane . The chlorine is a good leaving group and can undergo substitution reactions .
Mode of Action
The presence of a chlorine atom, which is a good leaving group, suggests that it may undergo substitution reactions . This could potentially lead to changes in the target molecules, affecting their function.
Result of Action
Given its structure and potential for substitution reactions, it may interact with various biomolecules, leading to changes in cellular function .
Eigenschaften
IUPAC Name |
(Z)-20-(chloromethyl)-19,19-dihydroxyoctatriacont-9-ene-18,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,36,43-44H,3-17,19,21-35H2,1-2H3/b20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRLEUTDDEXPU-ZZEZOPTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\CCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


